molecular formula C13H16O5 B1321301 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid CAS No. 161948-80-7

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid

Cat. No. B1321301
M. Wt: 252.26 g/mol
InChI Key: YOHVWVYGCZAYHU-UHFFFAOYSA-N
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Description

“4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid”, also known as TBOA, is a compound with various properties which make it suitable for several research and industrial applications. It has a molecular formula of C13H16O5 and a molecular weight of 252.26 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .

Scientific Research Applications

Molecular Structure Analysis

  • 4-tert-Butyl-π-(tricarbonylchromium)benzoic acid, a compound related to the requested molecule, has been studied for its molecular structure using X-ray data. Its monoclinic crystal structure and specific conformational details were explored (Meurs & Koningsveld, 1974).

Synthetic Applications

  • Tert-butoxy radicals, which are related to the target compound, have been investigated for their reactions with phenols. This study provides insights into the reaction mechanisms and rate constants, essential for understanding the chemical behavior of similar tert-butoxy compounds (Das, Encinas, Steenken, & Scaiano, 1981).

Crystallography and Magnetism

  • 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a structurally similar compound, was examined for its crystallography and magnetism. This research provides valuable information about the solid-state magnetic susceptibility and phase change behaviors of related tert-butyl benzoic acids (Baskett & Lahti, 2005).

Luminescence in Lanthanide Coordination Polymers

  • Studies on lanthanide coordination polymers using aromatic carboxylate ligands, including 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid, reveal insights into their structural and photophysical properties. This research is significant for understanding the luminescence and optical applications of similar benzoic acid derivatives (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Hydrogen Bonding and Molecular Arrays

  • The self-assembly of molecular arrays involving 4-tert-butylbenzoic acid demonstrates the importance of hydrogen bonding in the formation of complex structures. This study aids in understanding how similar benzoic acids might behave in self-assembly processes (Armstrong et al., 2002).

Polymerization and Catalysis

  • Research on the use of di-tert-butyl peroxide as an initiator for polymerization offers insights into the reaction mechanisms and products formed, which is relevant for understandingthe polymerization processes involving similar tert-butyl-based compounds (Allen & Bevington, 1961).

Crystal Structures of Benzoic Acid Derivatives

  • The study of crystal structures of compounds like 4-(oxiran-2-ylmethoxy)benzoic acid provides valuable information on the molecular arrangement, which can be essential for understanding the crystalline properties of related benzoic acid derivatives (Obreza & Perdih, 2012).

Conformational Properties and NMR Shielding

  • Research focusing on ortho-substituted perbenzoates, including tert-butyl peresters, has explored the influence of steric constraints on conformational properties and NMR shielding. This kind of study is beneficial for understanding the molecular dynamics and NMR characteristics of similar compounds (Antolini et al., 1992).

Liquid Crystals and Mesomorphic Properties

  • Investigations into the thermal and mesophase behavior of ternary mixtures of hydrogen-bonded nematic liquid crystals, including compounds like 4-hexylbenzoic acid, provide insights into the liquid crystalline properties and phase transitions relevant to related benzoic acids (Okumuş & Özğan, 2014).

Drug-likeness and Bioactivity Prediction

  • The design and synthesis of compounds containing benzoic acid moieties and their in silico prediction of drug-likeness properties and bioactivity, as seen in studies of compounds like 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido benzoic acids, are crucial for understanding the pharmacological potential of similar benzoic acid derivatives (Madhavi & Bhavani, 2021).

properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHVWVYGCZAYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611139
Record name 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid

CAS RN

161948-80-7
Record name 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL high-pressure flask was charged with benzyl 4-(2-tert-butoxy-2-oxoethoxy)benzoate (2.06 g, 6.02 mmol) in methanol (100 ml). Palladium on carbon (0.320 g, 0.301 mmol) was added, the resulting suspension was allowed to shake under an atmosphere of hydrogen (47 Psi) at room temperature for 6 h. The mixture was filtered through Celite®), the colorless filtrate was concentrated to afford 4-(2-tert-butoxy-2-oxoethoxy)benzoic acid (1.5 g, 5.95 mmol, 99% yield) as pale yellow solid. LC/MS (Table 1, Method a) Rt=3.03 min.; MS m/z: 251.30 (M−H)−. 1H NMR (400 MHz, Solvent d-DMSO) ppm 7.88 (d, J=8.99 Hz, 2H), 6.98 (d, J=9.00 Hz, 2H), 4.75 (s, 2H), 1.43 (s, 9H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Liu, CY Chen, AK Mandal… - New Journal of …, 2016 - pubs.rsc.org
Chromophores that absorb and emit in the red spectral region (600–700 nm), are water soluble, and bear a bioconjugatable tether are relatively rare yet would fulfill many applications …
Number of citations: 32 pubs.rsc.org
H Tanaka, K Negoro, T Koike, I Tsukamoto… - Bioorganic & medicinal …, 2020 - Elsevier
The M 3 muscarinic acetylcholine receptor (mAChR) is a member of the family of mAChRs, which are associated with a variety of physiological functions including the contraction of …
Number of citations: 7 www.sciencedirect.com
M Liu - 2016 - search.proquest.com
Chlorophylls and bacteriochlorophylls are Nature’s chosen chromophores for capturing light in the red and near infrared (NIR) spectral regions. Synthetic chlorins or bacteriochlorins …
Number of citations: 2 search.proquest.com
井上泰尚 - (No Title), 2010 - naist.repo.nii.ac.jp
略語表 Ac: acetyl, アセチル基 Ac2O: acetic anhydride, 無水酢酸 AcOEt: ethyl acetate, 酢酸エチル AcOH: acetic acid, 酢酸 Ala (A): alanine, アラニン ALI: acute lung injury, 急性肺障害 ARDS…
Number of citations: 5 naist.repo.nii.ac.jp

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